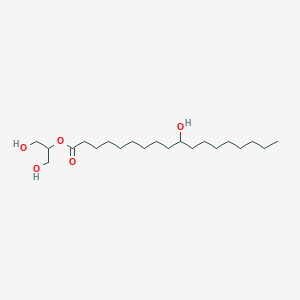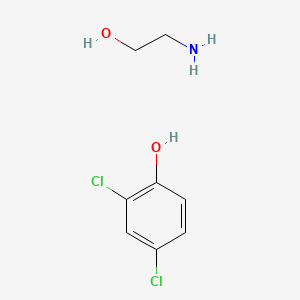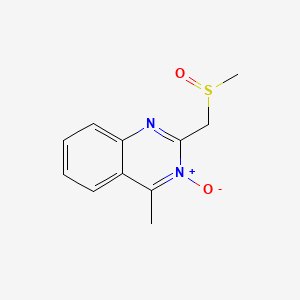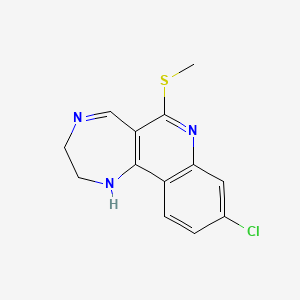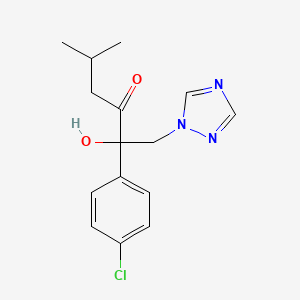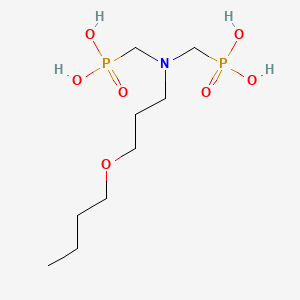
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is a chemical compound with the molecular formula C9H23NO7P2 and a molecular weight of 319.23 g/mol . It is a member of the bisphosphonate family, which is known for its applications in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid typically involves the reaction of 3-butoxypropylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{3-Butoxypropylamine} + \text{Formaldehyde} + \text{Phosphorous acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in various industrial processes, including water treatment and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Iminodi(methylphosphonic acid): Similar in structure but with different alkyl groups.
Ethylenediaminetetra(methylenephosphonic acid): Contains multiple phosphonic acid groups and is used as a chelating agent.
Nitrilotri(methylenephosphonic acid): Another bisphosphonate with different substituents.
Uniqueness
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is unique due to its specific alkyl chain and imino group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .
Propiedades
Número CAS |
85098-96-0 |
|---|---|
Fórmula molecular |
C9H23NO7P2 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
[3-butoxypropyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-2-3-6-17-7-4-5-10(8-18(11,12)13)9-19(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16) |
Clave InChI |
LVOJNULPXOXYRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



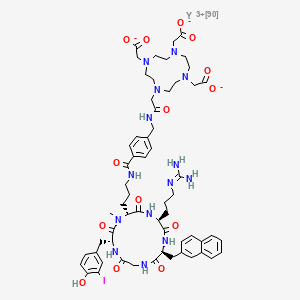
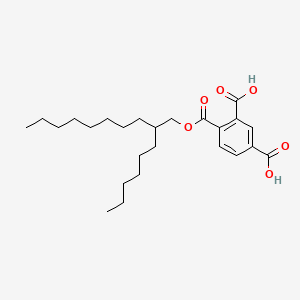

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

